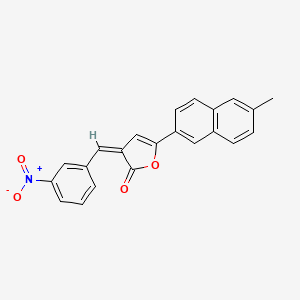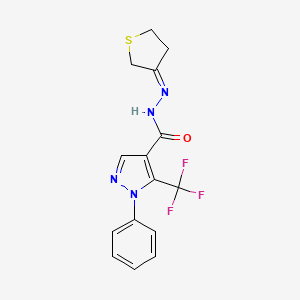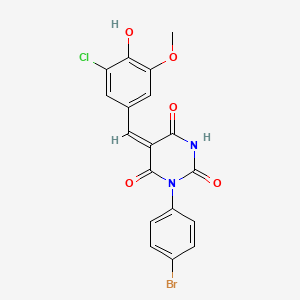
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, also known as MNF, is a synthetic compound that has garnered significant interest in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymatic activities. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation response. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is its versatility, as it can be used in a wide range of applications, from medicine to materials science to environmental science. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is also relatively easy to synthesize, and its properties can be easily modified through chemical modifications. However, one of the main limitations of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is its toxicity, as it has been shown to be cytotoxic at high concentrations. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone also has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone-based materials with novel optical and electronic properties. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone and to identify its potential therapeutic targets. Finally, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has potential applications in environmental science, particularly in the remediation of contaminated soil and water.
Métodos De Síntesis
The synthesis of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the condensation of 6-methyl-2-naphthaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst, followed by cyclization and reduction steps. This process yields 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone as a yellow crystalline powder with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been the subject of extensive research due to its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In materials science, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been investigated for its potential use in the remediation of contaminated soil and water.
Propiedades
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-5-6-17-12-18(8-7-16(17)9-14)21-13-19(22(24)27-21)10-15-3-2-4-20(11-15)23(25)26/h2-13H,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDIKTIGSHFFDO-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3-nitrophenyl)methylidene]furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![methyl 2-(1-{4-[(2,4-dichlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5916494.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)

![1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B5916500.png)
![4-fluoro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5916513.png)
![3,4,5-trimethoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5916520.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916529.png)
![3-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916536.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)